molecular formula C15H15N3O2 B2932583 4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile CAS No. 341967-13-3

4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile

Cat. No.: B2932583
CAS No.: 341967-13-3
M. Wt: 269.304
InChI Key: UBPZFELTGDXITJ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenoxy group, and a pyridine ring with a carbonitrile substituent

Scientific Research Applications

4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenol with 4-chloropyridine-3-carbonitrile in the presence of a base to form the intermediate 2-(3-methoxyphenoxy)pyridine-3-carbonitrile. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(Dimethylamino)-2-(3-hydroxyphenoxy)pyridine-3-carbonitrile.

    Reduction: 4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-2-(3-hydroxyphenoxy)pyridine-3-carbonitrile
  • 4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-amine
  • 4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-thiol

Uniqueness

4-(Dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-2-(3-methoxyphenoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)14-7-8-17-15(13(14)10-16)20-12-6-4-5-11(9-12)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPZFELTGDXITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)OC2=CC=CC(=C2)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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